Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with a sulfonyl group linked to a phenyl ring bearing a carbamoyl-thiazole moiety. The thiazole ring is further modified with a 4-ethylphenyl group. Its structural complexity enables diverse interactions in biological systems, making it a candidate for enzyme inhibition or receptor modulation. Key functional groups include:
- Piperazine ring: Facilitates hydrogen bonding and conformational flexibility.
- Thiazole-carbamoyl linkage: Contributes to π-π stacking and hydrogen bonding.
- 4-Ethylphenyl substituent: Increases lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-3-18-5-7-19(8-6-18)22-17-35-24(26-22)27-23(30)20-9-11-21(12-10-20)36(32,33)29-15-13-28(14-16-29)25(31)34-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDMJXRXMNQFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
The next step involves the formation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes. The final step is the coupling of the thiazole and piperazine rings with the appropriate sulfonyl and carbamoyl groups, which can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the thiazole and piperazine rings, as well as the use of automated peptide synthesizers for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl and carbamoyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Piperazine Derivatives with Fluorophenyl Substituents
Example : 2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole ()
- Structural Differences :
- Fluorophenyl vs. ethylphenyl on the thiazole ring.
- Hydrazineyl linker vs. carbamoyl-sulfonyl bridge.
- Functional Impact :
Sulfonyl-Piperazine-Benzothiazinones
Example : 2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one ()
- Structural Differences: Benzothiazinone core vs. thiazole-carbamoyl-phenyl system. Nitro and trifluoromethyl substituents vs. ethylphenyl.
- Functional Impact: Benzothiazinones exhibit strong electron-withdrawing effects (nitro, CF₃), enhancing reactivity in electrophilic regions. The ethylphenyl group in the target compound likely improves passive diffusion due to higher lipophilicity .
Ethyl Piperazine Carboxylates with Sulfonyl-Phenyl Groups
Example : Ethyl 4-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)piperazine-1-carboxylate ()
- Structural Differences :
- Hydroxy-ethyl linker vs. carbamoyl-thiazole-phenyl bridge.
- Methylsulfonyl vs. ethylphenyl-thiazole.
- Functional Impact :
Trifluoromethylphenyl-Piperazine Derivatives
Example : 4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()
- Structural Differences :
- Trifluoromethylphenyl vs. ethylphenyl-thiazole.
- Ketone linker vs. carbamoyl-sulfonyl bridge.
- Functional Impact :
Thiazole and Oxadiazole Derivatives
Example : Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
- Structural Differences :
- Oxadiazole-sulfanyl vs. thiazole-carbamoyl.
- Dimethylphenyl vs. ethylphenyl.
- Functional Impact :
- Oxadiazoles are more electronegative, favoring π-stacking, while thiazoles offer better hydrogen-bonding capacity.
- Dimethylphenyl reduces steric hindrance compared to ethylphenyl .
Biological Activity
Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : Known for its biological activities, including antimicrobial and anticancer properties.
- Piperazine Ring : Often associated with psychoactive effects and used in various medications.
- Sulfonyl Group : Enhances solubility and biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 3.5 | Inhibition of cell cycle progression |
| A549 | 7.2 | Activation of caspase pathways |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase, an enzyme involved in tumor growth.
- Receptor Binding : The piperazine ring allows the compound to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Case Study 1: Anticancer Efficacy
In a study published in the journal Molecular Cancer Therapeutics, researchers evaluated the anticancer effects of the compound on breast cancer cells (MCF-7). The study concluded that the compound significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Properties
A separate investigation assessed the antimicrobial properties against multidrug-resistant bacterial strains. The results indicated that the compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the key synthetic routes for Ethyl 4-((4-((4-(4-ethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
The synthesis typically involves sequential reactions:
- Thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives.
- Sulfonylation of the phenyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
- Piperazine coupling via nucleophilic substitution or carbamate formation with ethyl chloroformate. Reaction optimization requires controlled temperature (e.g., 0–60°C), anhydrous solvents (DMF, DCM), and catalysts like DMAP . Post-synthesis purification employs HPLC or column chromatography .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., sulfonyl at ~δ 3.3 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) for molecular weight confirmation (expected m/z ~544.64) .
- HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Moderate in DMSO and ethanol; poor in aqueous buffers. Pre-solubilization in DMSO (10–50 mM) is recommended for biological assays .
- Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure. Store at –20°C in inert atmospheres .
Q. Which bioactivity assays are commonly used to evaluate this compound?
- Enzyme inhibition assays (e.g., fluorescence-based kinetics for kinases or proteases) .
- Receptor binding studies using radioligand displacement or surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Continuous flow reactors improve reproducibility and reduce side reactions (e.g., sulfonylation step) .
- Catalyst screening : Use Pd/C or CuI for coupling reactions to enhance efficiency .
- In-line monitoring : FTIR or Raman spectroscopy for real-time reaction tracking .
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-ethylphenyl vs. 4-fluorophenyl on thiazole) .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites interfering with assays .
Q. What computational strategies are effective for target identification?
- Molecular docking (AutoDock Vina, Schrödinger) to predict binding to kinases or GPCRs .
- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes over 100+ ns trajectories .
Q. How can thermal stability be systematically assessed for formulation development?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar compounds) .
- Differential scanning calorimetry (DSC) : Identify polymorphic transitions or glass transitions .
Q. What methodologies are recommended for designing derivatives with enhanced potency?
- Bioisosteric replacement : Substitute sulfonyl with phosphonate groups to improve solubility .
- Fragment-based drug design : Screen truncated analogs (e.g., piperazine-free intermediates) to isolate pharmacophores .
Q. How can in vitro and in vivo pharmacokinetic properties be improved?
- Prodrug strategies : Ester hydrolysis (e.g., ethyl to carboxylic acid) for enhanced bioavailability .
- Microsomal stability assays (human liver microsomes) to identify metabolic hotspots for deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
